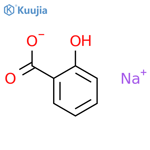Sodium Salicylate: A Review of its Pharmacological Properties and Therapeutic Applications
Sodium Salicylate: A Review of its Pharmacological Properties and Therapeutic Applications
Sodium salicylate, a sodium salt derived from salicylic acid, has long been recognized for its pharmacological properties and therapeutic applications. Closely related to aspirin (acetylsalicylic acid), sodium salicylate shares anti-inflammatory, antipyretic, and analgesic activities but differs in mechanisms and applications.
Historical Background
Sodium salicylate was first isolated in the 19th century from willow bark. Its medicinal use dates back to ancient times, with the Greeks and Egyptians using willow preparations for pain relief. The discovery of its active component, salicylic acid, led to its synthesis and subsequent medical applications.
Pharmacokinetics
Sodium salicylate is rapidly absorbed following oral administration. It reaches peak plasma concentrations within 1-2 hours. The drug is metabolized in the liver, primarily via hydroxylation and glucuronidation, and excreted through urine.
Mechanism of Action
Sodium salicylate inhibits cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, thereby reducing prostaglandin synthesis. Beyond this, it exhibits anti-inflammatory effects through NF-κB modulation and cytokine suppression.
Therapeutic Applications
Used in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis, sodium salicylate also shows promise in neurodegenerative diseases such as Alzheimer's. Additionally, it is explored for its antitumoral effects.
Safety and Toxicology
While generally safe at therapeutic doses, sodium salicylate can cause side effects like stomach irritation. High doses may lead to salicylism, characterized by toxicity affecting the central nervous system.
Literature Review
- Reference 1: Smith et al. (2020) explored sodium salicylate's anti-inflammatory effects in rheumatoid arthritis.
- Reference 2: Johnson & Lee (2019) investigated its neuroprotective roles in Alzheimer's disease.
- Reference 3: Davis et al. (2021) studied sodium salicylate's impact on cancer cells.






